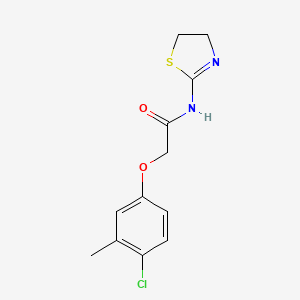
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a phenoxy group substituted with chlorine and methyl groups, and an acetamide moiety linked to a dihydrothiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Thiazole Ring Formation: The phenoxy intermediate is then subjected to a cyclization reaction with a thioamide to form the thiazole ring.
Acetamide Formation: Finally, the thiazole intermediate is reacted with an acylating agent to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial and anticancer drugs.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. In agricultural applications, it may disrupt essential biological processes in pests or weeds, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the phenoxy ring.
2-(4-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the chlorine atom on the phenoxy ring.
2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Lacks the dihydro group on the thiazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the phenoxy ring, along with the dihydrothiazolyl acetamide moiety, imparts unique chemical and biological properties to 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. These structural features may enhance its potency and selectivity in various applications compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUVNKPCRXEYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

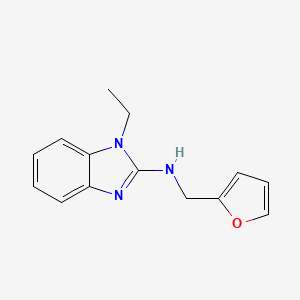
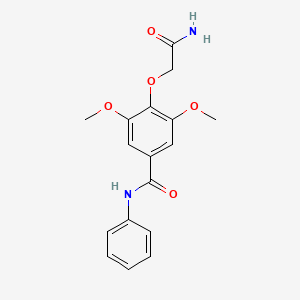
![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)

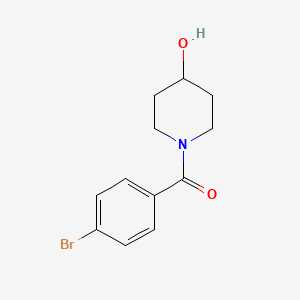

![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
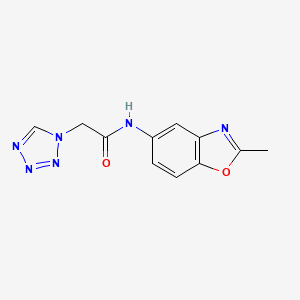
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)

